N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride
Description
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride (CAS: 1153279-32-3) is a synthetic organic compound with the molecular formula C₁₁H₁₃N₃OS₂·HCl and a molecular weight of 303.83 g/mol . Its structure comprises a thiophene ring substituted at the 5-position with a 2-amino-1,3-thiazol-4-yl group, linked via an ethyl spacer to an acetamide moiety, and further stabilized as a hydrochloride salt. The hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Storage recommendations specify room temperature conditions .
Properties
IUPAC Name |
N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2.ClH/c1-7(15)13-5-4-8-2-3-10(17-8)9-6-16-11(12)14-9;/h2-3,6H,4-5H2,1H3,(H2,12,14)(H,13,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSMITHKPCYSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C2=CSC(=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride is a complex organic compound notable for its diverse biological activities. This compound features a thiazole ring, a thiophene ring, and an acetamide group, which contribute to its potential therapeutic applications in medicinal chemistry and pharmaceutical research.
- Molecular Formula : C11H13N3OS2·HCl
- Molecular Weight : 273.36 g/mol
- CAS Number : 874623-13-9
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects such as anti-inflammatory responses and the suppression of cancer cell proliferation .
Antitumor Activity
Research has demonstrated that this compound exhibits significant antitumor properties. In studies involving various cancer cell lines, the compound showed varying levels of growth inhibition:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 0.0428 ± 0.0082 |
| N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide | MCF-7 | 10.8 ± 0.6 |
| Other Compounds | NCI-H460 | 12.0 ± 6.2 |
The compound demonstrated a GI50 value of approximately 10.8 µM against the MCF-7 breast cancer cell line, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Certain derivatives of this compound exhibited notable antimicrobial activity against various pathogens, suggesting its potential use in treating infections .
Case Studies
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Antitumor Evaluation : In a study evaluating the antitumor effects of several thiazole and thiophene derivatives, this compound was found to significantly inhibit tumor cell proliferation in vitro.
- Method : The compounds were tested on multiple cancer cell lines using the MTT assay.
- Results : The tested compound showed a dose-dependent inhibition of cell growth.
- Synthesis and Biological Testing : A comprehensive study synthesized various derivatives based on this compound structure and assessed their biological activities.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds containing thiazole and thiophene structures exhibit antimicrobial properties. N-{2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl}acetamide hydrochloride has been tested against various bacterial strains, showing promising results in inhibiting growth.
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Anticancer Properties
- Research has suggested that this compound may possess anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation as a potential chemotherapeutic agent.
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Anti-inflammatory Effects
- The compound's structure suggests potential anti-inflammatory properties. Preliminary studies have shown that it may inhibit the production of pro-inflammatory cytokines, indicating its usefulness in treating inflammatory diseases.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Efficacy Study | To evaluate the antibacterial activity against Gram-positive and Gram-negative bacteria | The compound showed significant inhibition zones against tested bacteria, particularly Staphylococcus aureus and Escherichia coli. |
| Cytotoxicity Assessment | To assess the cytotoxic effects on cancer cell lines | Induced apoptosis was observed in MCF-7 breast cancer cells with an IC50 value indicating effective cytotoxicity. |
| Inflammation Model | To investigate anti-inflammatory effects in vitro | Reduced levels of TNF-alpha and IL-6 were noted in treated macrophages compared to controls, suggesting anti-inflammatory potential. |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural motifs with several heterocyclic derivatives, particularly those containing 2-amino-1,3-thiazol-4-yl and acetamide/thioacetamide functionalities. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound features a thiophene-thiazole core, whereas analogs like 7c () and 9 () incorporate oxadiazole and thiazolidinone rings, respectively.
Substituent Effects : The ethylacetamide chain in the target compound contrasts with the propanamide (7c) and thioacetamide (9) chains in analogs. Substituents like methylphenyl (7c) or 4-methoxyphenyl (9) introduce steric and electronic variations impacting solubility and bioactivity .
Hydrochloride Salt: The hydrochloride form of the target compound likely enhances aqueous solubility compared to non-ionic analogs (e.g., 7c, 9) .
Key Observations:
- Higher yields (e.g., 90% for compound 9) are achieved in reactions involving stable intermediates like thiazolidinones .
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction intermediates be optimized?
Answer:
The synthesis of thiazole-containing compounds often involves cyclization or cross-coupling reactions. For example, the thiazole ring can be formed via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives . The thiophene-ethyl-acetamide backbone may require Suzuki-Miyaura coupling to link aromatic moieties, followed by amidation. Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by -NMR (e.g., confirming acetamide protons at δ 2.0–2.2 ppm) are critical for yield optimization .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding tautomerism or stereochemistry?
Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can resolve tautomeric forms (e.g., thiazole vs. thiazolidine) by analyzing bond lengths (C–S: ~1.7 Å) and angles. For stereochemical assignments, Flack parameters and anomalous dispersion effects (using Cu-Kα radiation) can distinguish enantiomers. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?
Answer:
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and detect impurities (e.g., des-acetamide byproducts).
- NMR : -NMR to verify thiophene (C–S at δ 125–135 ppm) and acetamide (CO at δ 170 ppm).
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content within ±0.4% of theoretical) .
Advanced: How can researchers investigate the compound’s pharmacological mechanism, such as beta-3 adrenoceptor agonism?
Answer:
- In Vitro Assays : Use CHO-K1 cells transfected with human β3-AR. Measure cAMP production via ELISA upon compound exposure (EC50 calculation).
- Competitive Binding : Displace -mirabegron (a known β3-AR agonist) in membrane preparations; analyze Ki values using Cheng-Prusoff equation.
- In Vivo Models : Assess bladder storage in rats via cystometry (dose-dependent reduction in voiding frequency indicates efficacy) .
Basic: What structural motifs in this compound are critical for its bioactivity, and how can they be modified?
Answer:
- Thiazole Ring : Essential for receptor binding; substitutions at the 2-amino group (e.g., alkylation) may alter potency.
- Thiophene Linker : Modulating the ethyl spacer length affects conformational flexibility and bioavailability.
- Acetamide Moiety : Replace with sulfonamide to enhance metabolic stability. SAR studies via parallel synthesis (e.g., Ugi reaction) can identify optimized analogs .
Advanced: How should researchers address contradictory data in receptor affinity assays (e.g., varying IC50 values across studies)?
Answer:
- Standardize Assay Conditions : Control variables like cell passage number, buffer pH, and incubation time.
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) and functional assays (e.g., calcium flux).
- Data Analysis : Apply Hill slope corrections for cooperativity effects and use nonlinear regression (e.g., GraphPad Prism) for robust curve fitting .
Basic: What stability studies are required to ensure compound integrity under experimental conditions?
Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions (pH 3–10) for 48 hours. Monitor via HPLC for degradation products (e.g., hydrolysis of acetamide).
- Solution Stability : Store in DMSO at –20°C; avoid freeze-thaw cycles. Assess precipitation via dynamic light scattering (DLS) .
Advanced: How can computational methods predict metabolic pathways and toxicity risks for this compound?
Answer:
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation).
- Metabolite Identification : Simulate Phase I/II metabolism with MetaSite; validate via LC-MS/MS in hepatocyte incubations.
- Toxicity Profiling : Apply Derek Nexus to flag structural alerts (e.g., thiophene-S-oxide formation linked to hepatotoxicity) .
Basic: How can researchers validate the compound’s solubility and permeability for in vivo studies?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. Use UV-Vis spectroscopy for quantification.
- PAMPA Assay : Measure permeability across artificial membrane (Pe > 1 × 10 cm/s suggests oral bioavailability).
- LogP Determination : HPLC retention time correlation with octanol/water partition coefficients .
Advanced: What strategies mitigate crystallographic disorder in structural studies of this compound?
Answer:
- Crystal Growth : Use slow evaporation with mixed solvents (e.g., DCM/methanol) to improve lattice packing.
- Refinement : Apply TWIN commands in SHELXL for twinned crystals. Use SQUEEZE (Platon) to model solvent-accessible voids.
- Dynamic NMR : Correlate solution-state conformations with crystal packing motifs to resolve disorder .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
